Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium Ethyl Phosphorothioate-13C4; Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium O,O-Diethyl-13C4 Phosphorothioate; Ammonium O,O-Diethyl Thiophosphate-13C4

CAS No.:

Cat. No.: VC20514544

Molecular Formula: C4H14NO3PS

Molecular Weight: 191.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H14NO3PS |

|---|---|

| Molecular Weight | 191.17 g/mol |

| IUPAC Name | azane;di((1,2-13C2)ethoxy)-hydroxy-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1; |

| Standard InChI Key | IBGKZCJDWXXWNU-UJNKEPEOSA-N |

| Isomeric SMILES | [13CH3][13CH2]OP(=S)(O)O[13CH2][13CH3].N |

| Canonical SMILES | CCOP(=S)(O)OCC.N |

Introduction

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC conventions, reflecting its phosphorothioate ester structure and isotopic labeling. Its primary synonyms include:

| Systematic Name | Common Synonyms |

|---|---|

| Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt | Ammonium Ethyl Phosphorothioate-13C4 |

| Ammonium O,O-Diethyl-13C4 Phosphorothioate | |

| Ammonium O,O-Diethyl Thiophosphate-13C4 |

The molecular formula is deduced as , with four carbon-13 atoms replacing natural carbon-12 in the ethyl groups. This isotopic labeling enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, allowing researchers to distinguish the compound from endogenous molecules in complex biological matrices.

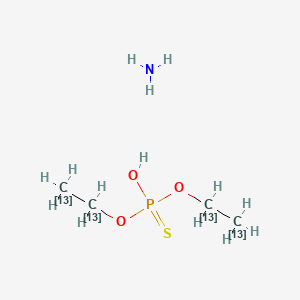

Structural Elucidation and Molecular Characteristics

The molecular architecture of Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt features a central phosphorus atom bonded to two ethoxy groups (), a sulfur atom, and an oxygen atom, with the ammonium ion () serving as the counterion. Key structural attributes include:

-

Phosphorothioate Backbone: The substitution of sulfur for oxygen in the phosphate group confers distinct electronic and steric properties, influencing its reactivity and enzyme-binding affinity.

-

Ethyl-13C4 Groups: The ethyl moieties are labeled with carbon-13 at all four carbon positions, a feature critical for isotopic tracing in metabolic studies.

-

Ammonium Ion: Enhances solubility in polar solvents and aqueous systems, facilitating its use in biological assays.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 191.17 g/mol |

| Isotopic Composition | 13C4-labeled ethyl groups |

| Solubility | Soluble in acetonitrile, DMSO, H2O |

| Stability | Hydrolytically sensitive; stable under anhydrous conditions |

Synthetic Pathways and Optimization

The synthesis of Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt involves a multi-step process combining esterification, sulfur incorporation, and salt formation.

Reaction Mechanism

The synthesis begins with the reaction of diethyl phosphite-13C4 with elemental sulfur in the presence of ammonia:

This reaction proceeds at 65–80°C in acetonitrile or dimethyl sulfoxide (DMSO), achieving conversion rates exceeding 85% with minimal byproduct formation.

Critical Process Parameters

-

Temperature: Optimal between 65°C and 80°C; higher temperatures risk decomposition.

-

Solvent: Acetonitrile preferred for its polarity and inertness.

-

Catalyst: Hypophosphorous acid () is occasionally employed to accelerate sulfur incorporation, though its use varies across protocols .

Table 2: Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65–80°C | Yield declines above 85°C |

| Solvent | Acetonitrile | Maximizes solubility of intermediates |

| Reaction Time | 4–6 hours | Prolonged duration increases hydrolysis risk |

Reactivity Profile and Degradation Pathways

The compound’s reactivity is dominated by its phosphorothioate moiety, which participates in nucleophilic substitutions and hydrolysis.

Hydrolysis

In aqueous media, the compound undergoes hydrolysis to form diethyl phosphorothioic acid and ammonium ions:

This reaction is pH-dependent, accelerating under alkaline conditions.

Enzyme Interactions

As a cholinesterase inhibitor, the compound binds irreversibly to acetylcholinesterase (AChE), preventing acetylcholine hydrolysis and prolonging synaptic signaling. This mechanism parallels organophosphate pesticides but with reduced toxicity due to its ammonium salt formulation.

Applications in Scientific Research

Neurochemical Studies

The compound’s ability to inhibit AChE makes it invaluable for modeling cholinergic dysfunction in neurodegenerative diseases such as Alzheimer’s. Researchers utilize it to:

-

Probe acetylcholine dynamics in synaptic clefts.

-

Screen potential AChE reactivators for therapeutic development.

Isotopic Tracing

The carbon-13 label enables tracking of ethyl group metabolism in vivo, offering insights into organophosphorus compound biodegradation pathways.

Analytical Characterization

Spectroscopic Methods

-

NMR: The carbon-13 label produces distinct peaks at 100–120 ppm, confirming isotopic incorporation.

-

Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 191.17, consistent with the ammonium adduct.

Table 3: Spectral Data

| Technique | Key Signals |

|---|---|

| δ 14.1 (CH3), δ 60.4 (OCH2) | |

| ESI-MS | m/z 191.17 [M+NH4]+ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume